Cas no 94569-84-3 (2-Bromo-5-fluorobenzaldehyde)

2-Bromo-5-fluorobenzaldehyde structure
2-Bromo-5-fluorobenzaldehyde structure
Nombre del producto:2-Bromo-5-fluorobenzaldehyde
Número CAS:94569-84-3
MF:C7H4BrFO
Megavatios:203.008464813232
MDL:MFCD00142872
CID:61735
PubChem ID:2773321

2-Bromo-5-fluorobenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 2-Bromo-5-fluorobenzaldehyde
    • 3-BROMO-4-FLUOROBENZALDEHYDE
    • 2-bromo-5-fluoro-benzaldehyde
    • 2-bromo-5-fluorobenzaldhyde
    • 2-bromo-5-fluorophenyl carbaldehyde
    • 2-bromo-5-flurobenzaldehyde
    • 5-FLUORO-2-BROMO BENZALDEHYDE
    • Benzaldehyde,2-bromo-5-fluoro
    • 2-Bromo-5-fluorobenzaldehyde (ACI)
    • 5-Fluoro-2-bromobenzaldehyde
    • 2-Bromo-5-fluorobenzaldehyde,98%
    • F1905-7205
    • 94569-84-3
    • SCHEMBL42391
    • MFCD00142872
    • 2-Bromo-5-fluorobenzaldehyde, 96%
    • J-508367
    • NS00120707
    • SY002530
    • AKOS005259261
    • Benzaldehyde, 2-bromo-5-fluoro-
    • DB-006013
    • B2353
    • Z1079442476
    • DTXCID90329398
    • EN300-98702
    • AB03821
    • PS-8172
    • DTXSID40378371
    • BCP14475
    • CS-W001148
    • AC-2292
    • MDL: MFCD00142872
    • Renchi: 1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
    • Clave inchi: CJUCIKJLMFVWIS-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(Br)=CC=C(F)C=1

Atributos calculados

  • Calidad precisa: 201.94300
  • Masa isotópica única: 201.943
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 129
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.1A^2
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Xlogp3: 2.2

Propiedades experimentales

  • Color / forma: White solid
  • Denso: 1.67
  • Punto de fusión: 53.0 to 57.0 deg-C
  • Punto de ebullición: 225.8°C at 760 mmHg
  • Punto de inflamación: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • índice de refracción: 1.584
  • Disolución: Soluble in methanol.
  • PSA: 17.07000
  • Logp: 2.40070
  • Sensibilidad: Air Sensitive
  • Disolución: Not determined

2-Bromo-5-fluorobenzaldehyde Información de Seguridad

2-Bromo-5-fluorobenzaldehyde Datos Aduaneros

  • Código HS:2913000090
  • Datos Aduaneros:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-5-fluorobenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015848-1g
2-Bromo-5-fluorobenzaldehyde
94569-84-3 95%
1g
¥28 2024-07-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25071-25g
2-Bromo-5-fluorobenzaldehyde, 98%
94569-84-3 98%
25g
¥2444.00 2023-03-15
eNovation Chemicals LLC
D405059-1kg
2-bromo-5-fluorobenzaldehyde
94569-84-3 97%
1kg
$1100 2024-06-05
Life Chemicals
F1905-7205-0.25g
2-Bromo-5-fluorobenzaldehyde
94569-84-3 95%+
0.25g
$18.0 2023-11-21
Life Chemicals
F1905-7205-1g
2-Bromo-5-fluorobenzaldehyde
94569-84-3 95%+
1g
$21.0 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047137-25g
2-Bromo-5-fluorobenzaldehyde
94569-84-3 98%
25g
¥64.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047137-500g
2-Bromo-5-fluorobenzaldehyde
94569-84-3 98%
500g
¥1002.00 2024-04-24
Life Chemicals
F1905-7205-0.5g
2-Bromo-5-fluorobenzaldehyde
94569-84-3 95%+
0.5g
$19.0 2023-11-21
Fluorochem
013206-10g
2-Bromo-5-fluorobenzaldehyde
94569-84-3 98%
10g
£18.00 2022-03-01
Chemenu
CM255934-500g
2-Bromo-5-fluorobenzaldehyde
94569-84-3 95%
500g
$327 2021-06-16

2-Bromo-5-fluorobenzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide ;  1 h, rt
Referencia
IBX works efficiently under solvent-free conditions in ball milling
Achar, Tapas Kumar; Maiti, Saikat; Mal, Prasenjit, RSC Advances, 2014, 4(25), 12834-12839

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  2 d, rt
Referencia
Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  2 d, rt
Referencia
Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivative tryptophan hydroxylase inhibitors for treating osteoporosis
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  rt
Referencia
Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene Migration
Lin, Ming-Yuan; Das, Arindam; Liu, Rai-Shung, Journal of the American Chemical Society, 2006, 128(29), 9340-9341

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phosphoric tribromide Solvents: Chloroform ;  10 min, 0 °C; 45 - 60 min, rt
1.2 Solvents: Chloroform ;  10 - 15 h, 0 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized, 0 °C
Referencia
One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C-O Coupling: Synthesis of Chromeno-Annulated Imidazopyridines
Pandey, Khima; Rangan, Krishnan; Kumar, Anil, Journal of Organic Chemistry, 2018, 83(15), 8026-8035

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  8 h, 60 °C
Referencia
Silver-Catalyzed Stereoselective [3+2] Cycloadditions of Cyclopropyl-Indanimines with Carbonyl Compounds
Hung, Hsiao-Hua; Liao, Yi-Ching; Liu, Rai-Shung, Advanced Synthesis & Catalysis, 2013, 355(8), 1545-1552

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Silver ,  Copper ,  Silica Solvents: Toluene ,  Water ;  4 h, 120 °C
Referencia
Synthesis of smart bimetallic nano-Cu/Ag@SiO2 for clean oxidation of alcohols
Saha, Arijit; Payra, Soumen; Banerjee, Subhash, New Journal of Chemistry, 2017, 41(22), 13377-13381

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  2 d, rt
Referencia
Preparation of pyrimidine derivatives as TPH1 inhibitors
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  2 d, rt
Referencia
Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Formaldehyde ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran ,  Water ;  15 min, 100 °C
Referencia
Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes
Dubost, Emmanuelle; Fossey, Christine; Cailly, Thomas; Rault, Sylvain; Fabis, Frederic, Journal of Organic Chemistry, 2011, 76(15), 6414-6420

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Biphenyl ,  Sodium bicarbonate ,  Tetrabutylammonium chloride ,  Tempo ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dichloromethane ,  Water ;  48 h, rt
Referencia
TEMPO-Mediated Oxidation of Primary Alcohols to Aldehydes under Visible Light and Air
Liu, Dongwang; Zhou, Hongxia; Gu, Xiangyong; Shen, Xiaoqin; Li, Pixu, Chinese Journal of Chemistry, 2014, 32(2), 117-122

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  2 d, rt
Referencia
Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivatives as tryptophan hydroxylase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Triphenylmethanol Catalysts: Iron chloride (FeCl3) ;  1 h, 55 °C
Referencia
Fe(III)-catalyzed trityl benzyl ether formation and disproportionation cascade reactions to yield benzaldehydes
Wang, Xiaoyu; Du, Chuan; Shi, Hui; Pang, Yadong; Jin, Shengfei; et al, Tetrahedron, 2015, 71(38), 6744-6748

Métodos de producción 14

Condiciones de reacción
Referencia
Diaryl macrocycles as modulators of protein kinases and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Triphenylmethanol Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… ;  rt → 140 °C; 1 h, 140 °C
Referencia
Process for synthesis oxidation of benzyl alcohols with gold catalyst
, China, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  2 d, rt
Referencia
Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease
, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción
Referencia
Thermolytic Synthesis of Naphthalenes via Intramolecular Cyclocondensation of o-Phenylallylbenzaldehydes
Chang, Meng-Yang ; Hsueh, Nai-Chen, Synthesis, 2018, 50(17), 3408-3419

2-Bromo-5-fluorobenzaldehyde Raw materials

2-Bromo-5-fluorobenzaldehyde Preparation Products

2-Bromo-5-fluorobenzaldehyde Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde
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Pureza:99%/99%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde
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